2-Piperidinomethyl-2'-thiomethylbenzophenone
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Overview
Description
2-Piperidinomethyl-2’-thiomethylbenzophenone is an organic compound with the molecular formula C20H23NOS It is characterized by the presence of a piperidine ring, a thiomethyl group, and a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinomethyl-2’-thiomethylbenzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiomethyl Group: The thiomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with methylthiol in the presence of a base such as sodium hydride.
Attachment of the Piperidine Ring: The final step involves the reaction of the intermediate product with piperidine. This can be achieved through a Mannich reaction, where formaldehyde is used as a coupling agent.
Industrial Production Methods
Industrial production of 2-Piperidinomethyl-2’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinomethyl-2’-thiomethylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Secondary alcohol.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Piperidinomethyl-2’-thiomethylbenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Piperidinomethyl-2’-thiomethylbenzophenone involves its interaction with specific molecular targets. The piperidine ring and thiomethyl group are key functional groups that contribute to its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinomethyl-2’-methylbenzophenone: Similar structure but with a methyl group instead of a thiomethyl group.
2-Piperidinomethyl-2’-hydroxybenzophenone: Similar structure but with a hydroxy group instead of a thiomethyl group.
2-Piperidinomethyl-2’-chlorobenzophenone: Similar structure but with a chloro group instead of a thiomethyl group.
Uniqueness
2-Piperidinomethyl-2’-thiomethylbenzophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHOQRMGDYFTHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643585 |
Source
|
Record name | [2-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-01-7 |
Source
|
Record name | Methanone, [2-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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